N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethoxy groups and a butyramide moiety.
Preparation Methods
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common synthetic route includes the reaction of 4,7-dimethoxy-2-aminobenzothiazole with butyryl chloride under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the benzothiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in developing anti-inflammatory and antibacterial agents.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-5-10(16)14-13-15-11-8(17-2)6-7-9(18-3)12(11)19-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOQCFJROVXFBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.